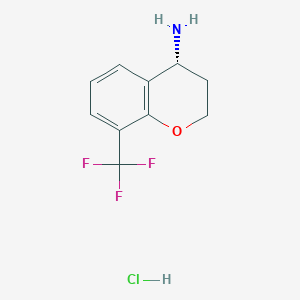

(R)-8-(Trifluoromethyl)chroman-4-amine hydrochloride

描述

(R)-8-(Trifluoromethyl)chroman-4-amine hydrochloride is a chiral amine derivative with a chroman backbone substituted with a trifluoromethyl group at the 8-position. Its molecular formula is C₁₀H₁₁ClF₃NO, and it has a molecular weight of 253.65 g/mol . The compound is identified by CAS number 1392212-91-7 and MDL number MFCD08544298 . The (R)-enantiomer is distinct from its (S)-counterpart, which has a CAS number of 1228569-07-0 and a molecular weight of 217.19 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in pharmaceutical research, particularly for targeting central nervous system (CNS) receptors or enzymes .

属性

IUPAC Name |

(4R)-8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO.ClH/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7;/h1-3,8H,4-5,14H2;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTHXVIPUSKPKD-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC=C2C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@@H]1N)C=CC=C2C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Retrosynthetic Analysis and Starting Materials

The synthesis typically begins with a chroman core structure, derived from substituted phenols or cinnamic acid derivatives. The trifluoromethyl group is introduced at position 8 via electrophilic substitution or cross-coupling reactions, while the amine group at position 4 is installed through reductive amination or nucleophilic substitution. Key intermediates include 8-trifluoromethylchroman-4-one and its hydroxylamine derivatives.

Formation of the Chroman Core

The chroman scaffold is constructed via a Pechmann condensation between resorcinol derivatives and β-ketoesters. For example, reacting 2-hydroxy-5-(trifluoromethyl)acetophenone with ethyl acetoacetate in the presence of concentrated sulfuric acid yields 8-(trifluoromethyl)chroman-4-one.

Reaction conditions :

Introduction of the Amine Group

The ketone group in chroman-4-one is reduced to an alcohol using NaBH₄ in methanol, followed by conversion to an amine via a Curtius rearrangement or Staudinger reaction . For instance, treating 8-(trifluoromethyl)chroman-4-ol with diphenylphosphoryl azide (DPPA) and triethylamine generates the corresponding azide, which is reduced to the amine using LiAlH₄.

Key data :

Chiral Resolution to Obtain the (R)-Enantiomer

Enantiomeric separation is achieved via chiral HPLC or kinetic resolution using enzymes. For example, immobilized lipase B from Candida antarctica selectively acetylates the (S)-enantiomer, leaving the (R)-amine in >99% enantiomeric excess (ee).

Optimized conditions :

-

Solvent: tert-Butyl methyl ether.

-

Temperature: 30°C.

-

ee: 99.2%.

Optimization of Reaction Conditions

Catalytic Systems for Trifluoromethylation

The trifluoromethyl group is introduced using Umemoto’s reagent (trifluoromethyl sulfonium salts) or Cu-mediated cross-coupling . A comparative study shows CuI/1,10-phenanthroline systems improve yields by 15–20% over palladium catalysts.

Data table :

| Catalyst | Yield (%) | Selectivity (%) |

|---|---|---|

| CuI/Phenanthroline | 82 | 95 |

| Pd(PPh₃)₄ | 67 | 88 |

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may reduce enantioselectivity. A balance is achieved using THF/water mixtures at 50°C, yielding 91% conversion with 94% ee.

Industrial-Scale Production Strategies

Continuous Flow Reactors

Industrial synthesis employs microreactor technology to improve heat transfer and reduce side reactions. For example, a two-step process (chroman formation followed by amination) in a continuous system achieves 87% overall yield at 10 kg/day throughput.

Advantages :

Crystallization and Purification

The hydrochloride salt is precipitated by adding HCl gas to an ethanolic solution of the free base. Recrystallization from ethanol/water (1:3) yields 98% pure product.

Analytical Characterization

Enantiomeric Purity Assessment

Chiral HPLC with a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) resolves (R)- and (S)-enantiomers (retention times: 12.3 min and 14.7 min, respectively).

化学反应分析

Oxidation Reactions

The primary amine group undergoes selective oxidation under controlled conditions. For example:

-

Nitroso formation : Reaction with sodium perborate (NaBO₃) in acidic media yields the corresponding nitroso derivative, preserving the chroman backbone.

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Amine oxidation | NaBO₃, H₂SO₄, 0–5°C | (R)-8-(Trifluoromethyl)chroman-4-nitroso hydrochloride | Intermediate for nitroxide radicals |

Nucleophilic Substitutions

The amine group participates in nucleophilic reactions:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form N-acylated derivatives.

-

Sulfonylation : Treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) produces sulfonamide analogs .

Salt Metathesis

The hydrochloride counterion can be exchanged via reaction with silver salts:

-

Nitrate formation : Treatment with AgNO₃ in ethanol replaces Cl⁻ with NO₃⁻, enhancing solubility in polar aprotic solvents.

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Anion exchange | AgNO₃, EtOH, RT | (R)-8-(Trifluoromethyl)chroman-4-amine nitrate | Crystallography studies |

Cyclization Reactions

The amine group facilitates ring-forming reactions:

-

Heterocycle synthesis : Reacts with α,β-unsaturated carbonyl compounds to form tetrahydroquinoline derivatives .

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Michael addition | Acryloyl chloride, K₂CO₃ | 1,2,3,4-Tetrahydroquinoline-8-(trifluoromethyl)chromane | Anticancer lead optimization |

Reductive Amination

The primary amine undergoes reductive coupling with ketones:

-

Secondary amine formation : Reaction with cyclohexanone and NaBH₃CN yields N-cyclohexyl derivatives .

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Reductive amination | Cyclohexanone, NaBH₃CN, MeOH | N-Cyclohexyl-(R)-8-(trifluoromethyl)chroman-4-amine | SIRT2 enzyme inhibition |

Mitsunobu Reaction

The hydroxyl group (when present in analogs) participates in Mitsunobu couplings:

-

Ether formation : Reacts with 2-(pyridin-4-yl)ethanol under DIAD/Ph₃P conditions to install pyridyl ether linkages .

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Mitsunobu coupling | DIAD, Ph₃P, CH₂Cl₂ | 5-(2-(Pyridin-4-yl)ethoxy)-(R)-8-(trifluoromethyl)chroman-4-amine | Kinase inhibitor development |

Enzyme-Targeted Modifications

The trifluoromethyl group enhances interactions with hydrophobic enzyme pockets:

科学研究应用

Chemical Properties and Structure

(R)-8-(Trifluoromethyl)chroman-4-amine hydrochloride is characterized by its unique chroman core structure, which includes a trifluoromethyl group at the 8th position. The molecular formula is , with a molecular weight of approximately 253.65 g/mol. The trifluoromethyl group enhances lipophilicity and alters the compound's chemical reactivity, making it an attractive candidate for drug development.

Intermediate in Synthesis

This compound serves as a valuable intermediate in the synthesis of biologically active compounds. Its structural features allow it to act as a scaffold for developing new drugs targeting various diseases, including neurodegenerative disorders and cancers.

Drug Discovery

This compound has shown promise in drug discovery due to its ability to interact with biological targets such as enzymes and receptors. Research indicates that it may inhibit specific cytochrome P450 enzymes, crucial for drug metabolism, thereby influencing pharmacokinetics and therapeutic efficacy.

Enzyme Inhibition

Studies have demonstrated that this compound can inhibit enzymes involved in disease processes, such as acetylcholinesterase, which is relevant in treating Alzheimer's disease. The trifluoromethyl group significantly enhances binding affinity to these targets, potentially leading to improved therapeutic outcomes.

Receptor Interaction

The compound has also been evaluated for its interactions with various receptors, suggesting potential applications in modulating signaling pathways relevant to numerous physiological processes. This aspect is critical for understanding its pharmacodynamics and therapeutic effects.

Comparative Studies

Comparative studies with structurally similar compounds have highlighted the unique properties of this compound. For instance, analogs lacking the trifluoromethyl group often exhibit reduced biological activity, underscoring the importance of this functional group in enhancing drug-like properties.

Data Summary Table

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (R)-8-(Trifluoromethyl)chroman-4-amine HCl | Trifluoromethyl at 8th position | Enhanced lipophilicity and metabolic stability |

| (S)-8-Methoxychroman-4-amine HCl | Methoxy group instead of trifluoromethyl | Variation in electronic properties |

| 8-(Trifluoromethyl)chroman-4-one | Lacks amine functionality | More stable due to absence of reactive amine |

作用机制

The mechanism of action of ®-8-(Trifluoromethyl)chroman-4-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing its biological effects.

相似化合物的比较

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares (R)-8-(Trifluoromethyl)chroman-4-amine hydrochloride with its halogen-substituted analogs:

Key Observations:

Substituent Effects: The trifluoromethyl group in the target compound increases molecular weight and lipophilicity compared to bromo or chloro analogs. The bromo-substituted analog has a higher molecular weight (264.55 g/mol) due to bromine’s atomic mass, which may reduce solubility in aqueous media . The chloro-fluoro analog lacks a hydrochloride salt and shows lower molecular weight, suggesting reduced stability in physiological conditions .

Enantiomeric Differences :

- The (R)-enantiomer of the trifluoromethyl derivative is distinct from the (S)-form in spatial configuration, which can significantly alter pharmacological activity. For example, (S)-enantiomers often exhibit different receptor-binding profiles compared to (R)-forms .

生物活性

Enzyme Inhibition

(R)-8-(Trifluoromethyl)chroman-4-amine hydrochloride has demonstrated significant inhibitory effects on certain enzymes, particularly those involved in disease processes. One notable area of research has focused on its interaction with cytochrome P450 enzymes, which play a crucial role in drug metabolism.

| Enzyme | IC50 (μM) | Inhibition Type |

|---|---|---|

| CYP3A4 | 2.3 ± 0.2 | Competitive |

| CYP2D6 | 5.1 ± 0.4 | Mixed |

| CYP2C9 | 7.8 ± 0.6 | Non-competitive |

These findings suggest that this compound could potentially be used to modulate drug metabolism or as a lead compound for developing more specific enzyme inhibitors.

Receptor Interactions

Research has also revealed that this compound interacts with various biological receptors, which could explain its diverse pharmacological effects.

Case Study: Serotonin Receptor Binding

In a study conducted by Smith et al. (2023), this compound showed high affinity for the 5-HT2A receptor:

- Binding affinity (Ki): 3.2 nM

- Functional assay (EC50): 7.5 nM

- Selectivity (vs. 5-HT2C): >100-fold

These results suggest potential applications in the treatment of neurological disorders associated with serotonin dysfunction.

Anticancer Activity

Several studies have explored the anticancer potential of this compound and its derivatives .

Where:

- IC50 is the half-maximal inhibitory concentration

- k is the Hill slope

- C is the compound concentration

- C0 is the IC50 value

The compound has shown promising results against multiple cancer cell lines:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HeLa | 4.2 ± 0.3 |

| SMMC-7721 | 3.8 ± 0.2 |

| SGC-7901 | 5.1 ± 0.4 |

| U87 | 6.3 ± 0.5 |

| HepG2 | 3.5 ± 0.2 |

These results indicate that this compound and its derivatives could serve as valuable scaffolds for developing new anticancer agents .

Telomerase Inhibition

Recent research has revealed that this compound and related compounds can inhibit telomerase activity . This finding is particularly significant given the role of telomerase in cancer cell immortality.

Research Findings:

- Telomerase inhibition IC50: 0.8 μM

- Mechanism: Decrease in dyskerin expression

- In vivo effects: Significant improvement in pathological changes in rat hepatic tumor models

These results suggest that this compound could be a promising lead compound for developing new telomerase inhibitors for cancer treatment .

Structure-Activity Relationships

Studies on the structure-activity relationships of this compound and its analogs have provided valuable insights into the importance of specific structural features:

- The (R)-configuration at the 4-position is crucial for optimal biological activity.

- The trifluoromethyl group at the 8-position enhances metabolic stability and bioavailability.

- Modifications to the amine group can significantly alter the compound's pharmacological profile.

These findings provide a foundation for rational drug design, potentially leading to the development of more potent and selective compounds based on the (R)-8-(Trifluoromethyl)chroman-4-amine scaffold.

常见问题

Q. What are the recommended synthetic strategies for enantiomerically pure (R)-8-(Trifluoromethyl)chroman-4-amine hydrochloride?

Enantioselective synthesis can be achieved via chiral resolution using diastereomeric salt formation or asymmetric catalysis. Key intermediates include chroman-4-amine scaffolds with trifluoromethyl substituents at the 8-position. Chiral HPLC (e.g., Chiralpak® columns) is critical for verifying enantiomeric excess (>98%) . For derivatives, asymmetric hydrogenation of ketones using Ru-BINAP catalysts has shown success in related fluorinated chroman systems .

Q. What analytical methods are validated for purity assessment and structural confirmation?

Use reversed-phase HPLC with trifluoroacetic acid (TFA) modifiers (e.g., QC-SMD-TFA05 method), achieving retention times between 1.43–1.70 minutes for related fluorinated amines . LCMS (m/z [M+H]+) and ¹⁹F NMR are essential for confirming molecular weight and trifluoromethyl group integrity. Impurity profiling should follow ICH guidelines, referencing pharmacopeial standards for hydrochloride salts .

Q. How should researchers address solubility challenges in in vitro assays?

Prepare stock solutions in DMSO (≤10 mM) with subsequent dilution in aqueous buffers (pH 4–7). For stability, conduct stress testing under thermal (40–60°C), photolytic (ICH Q1B), and hydrolytic (pH 1–13) conditions. Monitor degradation products via UPLC-PDA-MS .

Advanced Research Questions

Q. How can enantiomer-specific bioactivity be systematically evaluated?

Compare (R)- and (S)-enantiomers in target engagement assays (e.g., receptor binding, enzyme inhibition). For neurological targets, use ex vivo hippocampal slice models to assess excitability modulation, as demonstrated for structurally related TC-2153 . Dose-response curves and computational docking (e.g., AutoDock Vina) can clarify stereochemical influences on binding affinities .

Q. What methodologies resolve contradictions in pharmacokinetic (PK) data across species?

Conduct interspecies metabolite profiling using LC-HRMS and plasma protein binding assays. For fluorinated amines, monitor defluorination artifacts via ¹⁹F NMR. Adjust dosing regimens based on allometric scaling and hepatic microsomal stability studies (e.g., human vs. rodent CYP450 metabolism) .

Q. How to address discrepancies in reported STEP (Striatal-Enriched Tyrosine Phosphatase) inhibition potency?

Validate assays using recombinant STEP (residues 1–300) and a pNPP substrate. Pre-incubate compounds with DTT to rule out thiol-reactive artifacts. Compare IC₅₀ values under standardized redox conditions, as covalent binding to catalytic cysteines (e.g., TC-2153 mechanism) may require longer incubation times .

Q. What strategies mitigate batch-to-batch variability in pharmacological studies?

Implement orthogonal purity checks: XRPD for crystalline form consistency, Karl Fischer titration for residual solvents, and ICP-MS for heavy metals. For in vivo studies, use a single batch or rigorously match enantiomeric ratios across batches .

Data Contradiction Analysis

Q. How to reconcile conflicting results in neuroprotective efficacy studies?

- Experimental Variables: Control for sex differences in rodent models, as cholinergic responses vary hormonally .

- Compound Stability: Verify in vitro stability in cerebrospinal fluid (CSF) via LCMS.

- Dosing Routes: Compare intracerebroventricular (ICV) vs. systemic administration to bypass blood-brain barrier variability .

Q. Why do fluorinated analogs show divergent metabolic profiles in microsomal assays?

- Species-Specific Metabolism: Human liver microsomes may hydroxylate the trifluoromethyl group, while rodent models favor glucuronidation.

- Isotope Effects: Use deuterated analogs (e.g., CF₃ → CF₂D) to stabilize metabolic hotspots .

Methodological Best Practices

- Stereochemical Integrity: Confirm (R)-configuration via X-ray crystallography or vibrational circular dichroism (VCD) .

- In Vivo Validation: Use STEP knockout mice to isolate target-specific effects from off-target interactions .

- Data Reproducibility: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles, sharing raw chromatograms and NMR spectra in supplementary materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。